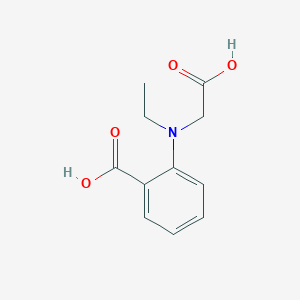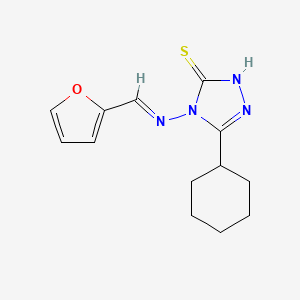
2-((Carboxymethyl)(ethyl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Carboxymethyl)(ethyl)amino)benzoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.231 g/mol . . It is characterized by the presence of a benzoic acid moiety substituted with a carboxymethyl and ethylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethyl)(ethyl)amino)benzoic acid can be achieved through various synthetic routes. One common method involves the Ullmann reaction under microwave irradiation . This reaction typically involves the coupling of a halogenated benzoic acid derivative with an amine in the presence of a copper catalyst. The reaction conditions include heating the mixture to around 90°C for 30 minutes, followed by the addition of a copper(I) chloride catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the Ullmann reaction remains a viable method for large-scale synthesis, given its efficiency and relatively mild reaction conditions.
化学反応の分析
Types of Reactions
2-((Carboxymethyl)(ethyl)amino)benzoic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
2-((Carboxymethyl)(ethyl)amino)benzoic acid has several scientific research applications, including:
作用機序
The mechanism of action of 2-((Carboxymethyl)(ethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. As a glycine derivative, it can influence the secretion of anabolic hormones and supply fuel during exercise . It also plays a role in mental performance during stress-related tasks and prevents exercise-induced muscle damage . The exact molecular targets and pathways are still under investigation, but its effects are likely mediated through interactions with amino acid receptors and transporters .
類似化合物との比較
Similar Compounds
2-((Carboxymethyl)amino)benzoic acid: This compound is a glycine derivative similar to 2-((Carboxymethyl)(ethyl)amino)benzoic acid but lacks the ethyl group.
2-(Carboxymethyl-methyl-amino)-benzoic acid: This compound has a methyl group instead of an ethyl group.
2-(Carboxymethyl-propionyl-amino)benzoic acid: This compound has a propionyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both carboxymethyl and ethylamino groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific research applications where these functional groups are required.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
2-[carboxymethyl(ethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-12(7-10(13)14)9-6-4-3-5-8(9)11(15)16/h3-6H,2,7H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
HWURWIWEIFEWDZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(=O)O)C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977960.png)
![[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B11977961.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11977964.png)

![4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-phenol](/img/structure/B11977983.png)

![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11978005.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978028.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978031.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978037.png)
![7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978044.png)


![Isopropyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978057.png)
